molecular formula C12H15BrO2 B13552423 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid

Cat. No.: B13552423
M. Wt: 271.15 g/mol
InChI Key: ZWCFOUUVNZABHE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to verify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium tetraphenylborate is commonly used for substitution reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization effects on the transmembrane potential difference in certain cells, affecting their function . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is unique due to its specific combination of a bromine-substituted phenyl ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

4-(4-bromophenyl)-2,2-dimethylbutanoic acid

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15)8-7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

ZWCFOUUVNZABHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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